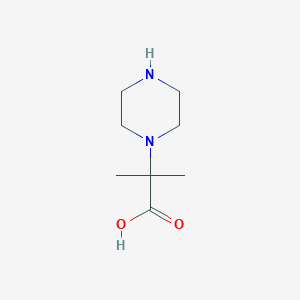
2-Methyl-2-(piperazin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H16N2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of 2-Methyl-2-(piperazin-1-yl)propanoic acid involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity has been reported .Molecular Structure Analysis
The molecular weight of 2-Methyl-2-(piperazin-1-yl)propanoic acid is 158.2 . The InChI code is 1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Methyl-2-(piperazin-1-yl)propanoic acid is a solid substance . Its molecular weight is 158.2 and its InChI code is 1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) .Aplicaciones Científicas De Investigación
Carbon Dioxide Capture
High Pressure CO2 Absorption from Natural Gas : A study by Hairul, Shariff, and Bustam (2017) discusses using a blend of piperazine and 2-amino-2-methyl-1-propanol (AMP) for removing high concentration CO2 from natural gas. The process was investigated using a packed absorption column under high-pressure conditions, revealing insights into the temperature and concentration profiles along the column during the absorption process (Hairul, Shariff, & Bustam, 2017).
Characterization for CO2 Capture by Amine Scrubbing : Li, Li, Nguyen, Rochelle, and Chen (2013) characterized blends of piperazine (PZ) and AMP for CO2 capture, providing experimental results on solubility, mass transfer rate, viscosity, volatility, and thermal degradation. This study highlighted the potential of these blends for efficient CO2 capture (Li, Li, Nguyen, Rochelle, & Chen, 2013).
Anticonvulsant and Antinociceptive Activity
- New Hybrid Molecules for Anticonvulsant Use : Kamiński et al. (2016) explored the synthesis of new piperazinamides of propanoic or butanoic acids as potential anticonvulsants. These hybrid molecules combined fragments of well-known antiepileptic drugs and were evaluated in various preclinical seizure models (Kamiński et al., 2016).
Corrosion Inhibition in CO2 Environments
- Corrosion Inhibition by Residual Compounds : Xiang, Huang, Long, Li, and Yan (2019) investigated the corrosion inhibition mechanisms of residual 2-amino-2-methyl-1-propanol and piperazine on steel within an impure supercritical CO2 environment. This research is relevant for carbon capture, utilization, and storage systems (Xiang, Huang, Long, Li, & Yan, 2019).
Chemical Synthesis and Drug Development
- Synthesis of Polyamides Containing Theophylline and Thymine : Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine derivatives, which included steps involving piperazine. These polyamides showed potential for various applications due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Safety And Hazards
The safety data sheet for a similar compound, Propanoic acid, indicates that prolonged inhalation of high concentrations may damage the respiratory system. Gastrointestinal symptoms, including upset stomach, may occur. Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation. Prolonged contact may cause dryness of the skin. It may cause temporary eye irritation .
Propiedades
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,7(11)12)10-5-3-9-4-6-10/h9H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWWEBIRTIIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(piperazin-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

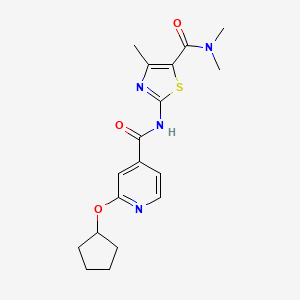
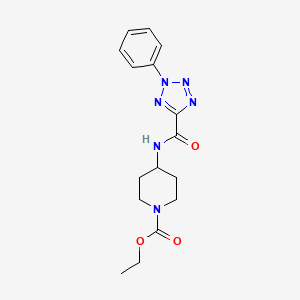
![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
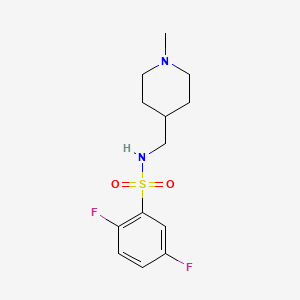
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
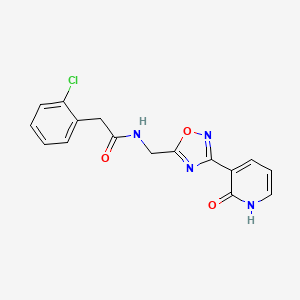
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
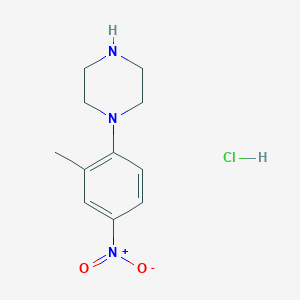
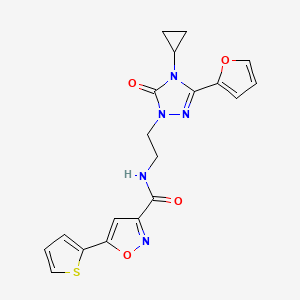
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)
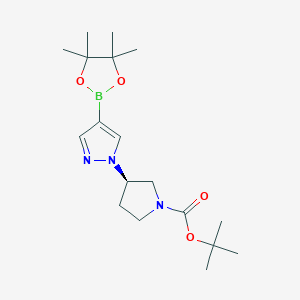
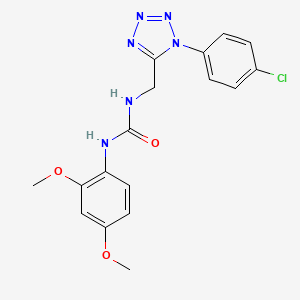
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)